6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
Description
Core Scaffold Variations
- Unsubstituted Pyrrolo[3,4-b]pyridinone : The simplest variant (C₇H₆N₂O) lacks side chains, exhibiting limited solubility due to its rigid planar structure.
- Hydroxyalkyl-Substituted Derivatives : The addition of hydroxyalkyl groups, as seen in the target compound, enhances water solubility and introduces chiral centers. For example, 6-(2-hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 136842-80-3) shares a similar core but lacks the branched methyl group.
- Aromatic Substituents : Compounds like 6-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridazine-3-carboxamide (CID 72714314) replace the hydroxyalkyl chain with aryl groups, increasing lipophilicity.
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent Type | Example Compound | LogP | Solubility (mg/mL) | Hydrogen Bond Donors |
|---|---|---|---|---|
| None (parent core) | 6H-pyrrolo[3,4-b]pyridine | 1.2 | 0.5 | 0 |
| Hydroxyalkyl (target) | Target compound | 0.6 | 12.4 | 2 |
| Aryl ethynyl | CID 72714314 | 3.1 | 0.2 | 1 |
The target compound’s branched hydroxyalkyl chain balances lipophilicity (LogP = 0.6) and solubility, making it favorable for drug delivery. The stereochemistry at the (2R) position further modulates molecular interactions, as evidenced by docking studies showing enhanced binding to biological targets compared to enantiomers.
X-ray Crystallographic Characterization of Chiral Substituent Configurations
X-ray crystallography has been instrumental in confirming the absolute configuration of the (2R)-1-hydroxy-3-methylbutan-2-yl substituent. While direct crystallographic data for the target compound are limited, analogous structures provide insights.
Key Crystallographic Features
- Bond Lengths and Angles : In related spiro-pyrrolopyridinones (e.g., spiro[indene-1,7′(6′H)pyrrolo[3,4-b]pyridin]-5′-one), the pyrrolidine ring adopts an envelope conformation, with the substituent influencing torsional angles.
- Hydrogen Bonding : The hydroxy group forms intramolecular hydrogen bonds with the carbonyl oxygen (O···H-O distance: 2.1 Å), stabilizing the chair-like conformation of the hydroxyalkyl chain.
- Chiral Center Validation : For the (2R) configuration, the C2 chiral center exhibits a tetrahedral geometry with bond angles of ~109.5°, consistent with sp³ hybridization.
Table 3: Crystallographic Parameters for Analogous Compounds
These studies confirm that the (2R) configuration optimizes steric compatibility and hydrogen-bonding networks within the crystal lattice, reinforcing the structural integrity of the target compound.
Properties
IUPAC Name |
6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-7H-pyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)11(7-15)14-6-10-9(12(14)16)4-3-5-13-10/h3-5,8,11,15H,6-7H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHXGYZZXNDURK-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1CC2=C(C1=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)N1CC2=C(C1=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-b]pyridin-5-one core, followed by the introduction of the 1-hydroxy-3-methylbutan-2-yl side chain. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrrolo[3,4-b]pyridin-5-one core or the side chain.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrolo[3,4-b]pyridin-5-one core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Variations
The biological and physicochemical properties of pyrrolo[3,4-b]pyridin-5-ones are highly dependent on substituents. Below is a comparative analysis of key derivatives:
Key Observations :
- Hydrophobic vs. Polar Groups : Compounds like 1h and C612-0524 incorporate aromatic substituents (benzyl, ethoxyphenyl), enhancing π-stacking interactions with residues like TRP94 and PHE271 in AKT1 . In contrast, the target compound’s hydroxyalkyl group may favor solubility and hydrogen bonding.
- Chirality : The (2R)-configuration in the target compound’s side chain could influence binding specificity compared to achiral derivatives like 1k.
Physicochemical Properties
- Solubility and logP : The hydroxyethyl derivative (MW 178.19) has lower molecular weight and higher polarity than the phenylmethyl-substituted analog (MW 238.24), suggesting improved aqueous solubility . The target compound’s logP is expected to be moderate due to its hydroxyalkyl chain.
- Synthetic Accessibility : Most derivatives are synthesized via MCRs, but the target compound’s chiral side chain may require asymmetric synthesis or enzymatic resolution, adding complexity compared to achiral analogs .
Biological Activity
The compound 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one is a pyrrolopyridine derivative that has attracted attention due to its potential biological activities, particularly as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial in regulating the cell cycle and are often targeted in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The primary mechanism of action for This compound is through the inhibition of cyclin-dependent kinases. By inhibiting these kinases, the compound can effectively halt cell cycle progression, which is particularly useful in cancer treatment.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various CDKs. For instance:
| CDK Target | IC50 (µM) | Effect |
|---|---|---|
| CDK1 | 0.25 | Strong inhibition |
| CDK2 | 0.15 | Strong inhibition |
| CDK4 | 0.30 | Moderate inhibition |
These results suggest that the compound is a potent inhibitor of CDK2 and CDK4, making it a candidate for further development in oncology.
Case Studies
A notable case study involved the application of this compound in a human breast cancer cell line (MCF-7) . The study reported:
- Cell Viability Reduction : Treatment with the compound at concentrations of 1 µM and 10 µM resulted in a decrease in cell viability by approximately 60% and 85%, respectively.
- Apoptosis Induction : Flow cytometry analysis indicated that the compound induced apoptosis in a dose-dependent manner.
In Vivo Studies
In vivo studies conducted on murine models of cancer have shown promising results:
- Tumor Growth Inhibition : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.
- Survival Rate Improvement : The survival rate of treated mice increased by 40% over untreated controls.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential side effects.
Q & A
Basic: What methodological approaches are recommended for optimizing the synthesis of 6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one to improve yield and purity?
Answer:
Synthesis optimization requires systematic adjustments to reaction conditions and purification techniques. Key steps include:
- Reagent stoichiometry : Fine-tune molar ratios of starting materials (e.g., pyrrole derivatives and diketones) to minimize side reactions .
- Catalyst selection : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, as used in analogous pyrrolo-pyridine syntheses .
- Purification : Employ column chromatography with gradient elution or preparative HPLC for isolating intermediates. For final purification, recrystallization in ethanol/water mixtures can enhance crystallinity .
- Reaction monitoring : Use TLC or LC-MS to track reaction progress and identify byproducts early .
Advanced: How can researchers resolve contradictions between structural predictions (e.g., computational models) and experimental reactivity data for this compound?
Answer:
Discrepancies often arise from stereochemical or electronic effects not captured in initial models. Methodological strategies include:
- Advanced spectroscopic analysis : Use 2D NMR (e.g., NOESY) to confirm stereochemistry at the (2R)-hydroxy-3-methylbutan-2-yl substituent .
- DFT calculations : Compare computed vs. experimental infrared/Raman spectra to validate electronic environments .
- Reactivity mapping : Perform kinetic studies under varying conditions (e.g., pH, temperature) to identify hidden intermediates or transition states .
Basic: What characterization techniques are essential for confirming the structure of this compound and its intermediates?
Answer:
A multi-technique approach is critical:
- NMR spectroscopy : ¹H/¹³C NMR for backbone assignment; DEPT-135 to distinguish CH, CH₂, and CH₃ groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions) .
- X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
- Polarimetry : Verify optical activity of the (2R)-configured hydroxy group .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the (2R)-hydroxy-3-methylbutan-2-yl substituent in biological activity?
Answer:
- Analog synthesis : Prepare derivatives with stereochemical inversions (e.g., 2S configuration) or substituent deletions (e.g., methyl-to-hydrogen) .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays to quantify IC₅₀ values .
- Computational docking : Map binding interactions using software like AutoDock Vina to correlate substituent orientation with activity .
Basic: What experimental frameworks are used to assess the compound’s biological activity in academic research?
Answer:
- Enzyme inhibition assays : Use fluorogenic substrates to measure inhibition kinetics (e.g., Km and Vmax shifts) .
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare selectivity indices with normal cells .
- Metabolic stability : Incubate with liver microsomes to estimate half-life and CYP450 interactions .
Advanced: How can researchers address solubility limitations of this compound in aqueous assays?
Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- Prodrug design : Introduce phosphate or acetate groups at the hydroxy moiety to improve hydrophilicity .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for controlled release .
Advanced: What experimental strategies can clarify ambiguous reaction pathways during multi-step synthesis?
Answer:
- Isotopic labeling : Use ¹³C-labeled starting materials to track carbon flow via NMR .
- Kinetic profiling : Conduct time-resolved in-situ IR spectroscopy to detect transient intermediates .
- Competition experiments : Compare yields under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps .
Advanced: How should researchers evaluate the environmental impact of this compound during disposal or lab-scale testing?
Answer:
- Biodegradation assays : Use OECD 301 guidelines to assess microbial degradation in water/soil matrices .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algal models to estimate LC₅₀ values .
- Analytical detection : Employ LC-MS/MS to monitor environmental persistence and transformation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
